molecular formula C7H7Cl2F2N B6277684 5-chloro-2,4-difluoro-N-methylaniline hydrochloride CAS No. 2763759-64-2

5-chloro-2,4-difluoro-N-methylaniline hydrochloride

Cat. No.: B6277684
CAS No.: 2763759-64-2
M. Wt: 214
InChI Key:
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Description

5-chloro-2,4-difluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like zinc amalgam.

Industrial Production Methods

In industrial settings, the production of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

5-chloro-2,4-difluoro-N-methylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2,4-difluoro-N-methylaniline hydrochloride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications.

Properties

CAS No.

2763759-64-2

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214

Purity

95

Origin of Product

United States

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